![molecular formula C12H16FNO B13611250 3-(2-Fluoro-4-methoxyphenyl)piperidine CAS No. 1044768-78-6](/img/structure/B13611250.png)
3-(2-Fluoro-4-methoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-methoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a saturated heterocyclic amine that is commonly found in many bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)piperidine typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 2-fluoro-4-methoxybenzaldehyde with piperidine using a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce functional groups like nitro or carbonyl groups to amines or alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3-(2-fluoro-4-methoxyphenyl)piperidin-4-ol, while reduction might yield this compound-4-amine .
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-methoxyphenyl)piperidine has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets, potentially enhancing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
4-Methoxypiperidine: A piperidine derivative with a methoxy group, but without the fluorine atom.
2-Fluoro-4-methoxybenzylamine: A related compound with similar functional groups but a different core structure.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)piperidine is unique due to the combination of its fluorine and methoxy substituents on the phenyl ring, which can enhance its pharmacokinetic properties and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
1044768-78-6 |
---|---|
Molekularformel |
C12H16FNO |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
3-(2-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h4-5,7,9,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
QUFJICMSLHNMEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CCCNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.